molecular formula C21H17ClO5S B608932 FAA1 agonist-1

FAA1 agonist-1

Cat. No.: B608932
M. Wt: 416.9 g/mol
InChI Key: YEFZZALZTNOYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FAA1 agonist-1 is a compound known for its role in activating fatty acids. It is particularly significant in the context of autophagy, a cellular process that degrades and recycles cellular components. This compound is recruited to specific vesicles within cells, where it binds to negatively charged membranes, facilitating the activation of fatty acids .

Scientific Research Applications

FAA1 agonist-1 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

FAA1 agonist-1, also known as GPR40 agonist 4, primarily targets two receptors: FAA1 and GPR40 . FAA1, an enzyme activating fatty acids, is recruited to Atg9 vesicles . GPR40, also known as free fatty acid receptor 1, is a G-protein-coupled receptor predominantly expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine .

Mode of Action

This compound interacts with its targets in a unique way. For FAA1, the agonist binds directly to negatively charged membranes with a preference for phosphoinositides such as PI3P and PI4P . This interaction is crucial for its recruitment to phagophores .

For GPR40, the agonist enhances insulin secretion in a glucose-dependent manner . It signals predominantly through Gαq/11, leading to an increase in intracellular calcium and activation of phospholipases, resulting in increased insulin secretion .

Biochemical Pathways

The activation of FAA1 by the agonist promotes a positive feedback loop coupling phagophore nucleation and expansion to lipid synthesis . This process is crucial for autophagy, a stress response pathway that mediates the degradation of cellular material within lysosomes .

In the case of GPR40, the agonist’s activation leads to the formation of IP3 and an increase in intracellular calcium . This results in enhanced insulin secretion and improved glucose control .

Pharmacokinetics

It is known that the physiological localization of faa1 is key for its efficient catalysis and promotes phagophore expansion . For GPR40 agonists, they have been shown to be rapidly absorbed with a half-life of around 28-30 hours, with clearance primarily through glucuronidation in the liver .

Result of Action

The activation of FAA1 by the agonist promotes autophagosome biogenesis, a crucial process for cellular homeostasis . For GPR40, the agonist enhances insulin secretion, leading to improved glucose control . This can be particularly beneficial in the management of type 2 diabetes.

Action Environment

Environmental factors such as diet can influence the action of FAA1 and GPR40 agonists. For instance, the consumption of large amounts of dietary fats is a significant environmental factor contributing to the development of obesity and metabolic disorders . The activation of GPR40 by fatty acids after meal ingestion induces the secretion of incretins in the gut, which control appetite and glucose metabolism . Therefore, dietary habits can significantly influence the efficacy and stability of these agonists.

Biochemical Analysis

Biochemical Properties

FAA1 agonist-1 interacts with various enzymes, proteins, and other biomolecules. It is an enzyme that activates fatty acids . The activation of these compounds is crucial for their metabolic utilization . This compound has a preference for C12:0-C16:0 chain lengths .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound is recruited to Atg9 vesicles by directly binding to negatively charged membranes with a preference for phosphoinositides such as PI3P and PI4P . This recruitment is key for its efficient catalysis and promotes phagophore expansion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds directly to negatively charged membranes, which is required for its recruitment to phagophores . This interaction with the membrane is essential for its efficient catalysis . This compound activates fatty acids, which are key participants in lipid biosynthesis, energy production by beta-oxidation, protein acylation, fatty acid import, and fatty-acid-mediated regulation of transcription .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It has been shown to stimulate insulin secretion in INS-1 cells in a glucose-dependent manner and exhibits high antihyperglycemic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A novel GPR40/FFA1 agonist, CPL207280, has shown safety and effects on glucose homeostasis both in vitro and in vivo in different diabetic animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It activates fatty acids, producing activated intermediates, acyl-CoAs, that are key participants in lipid biosynthesis, energy production by beta-oxidation, protein acylation, fatty acid import, and fatty-acid-mediated regulation of transcription .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It localizes to lipid particles and the plasma membrane . It is recruited to Atg9 vesicles by directly binding to negatively charged membranes .

Subcellular Localization

This compound localizes to lipid particles and the plasma membrane . It is also found in the endoplasmic reticulum and mitochondrion in high-throughput studies . Its localization is key for its efficient catalysis and promotes phagophore expansion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FAA1 agonist-1 involves several steps, including the activation of fatty acids. The compound is synthesized through a series of chemical reactions that involve the binding of fatty acids to specific enzymes. The reaction conditions typically include the presence of negatively charged membranes and phosphoinositides such as phosphatidylinositol 3-phosphate and phosphatidylinositol 4-phosphate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the binding of fatty acids to the enzyme FAA1. The production is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: FAA1 agonist-1 primarily undergoes activation reactions where it binds to fatty acids. These reactions are crucial for the formation and expansion of autophagosomes, which are double-membrane vesicles involved in autophagy .

Common Reagents and Conditions: The common reagents used in these reactions include fatty acids, phosphoinositides, and negatively charged membranes. The conditions typically involve a cellular environment that supports the binding of this compound to these membranes .

Major Products Formed: The major products formed from these reactions are activated fatty acids, which are essential for the biogenesis of autophagosomes. These activated fatty acids play a critical role in cellular processes such as lipid synthesis and membrane expansion .

Comparison with Similar Compounds

FAA1 agonist-1 is unique in its ability to activate fatty acids and facilitate autophagy. Similar compounds include:

Compared to these compounds, this compound is particularly significant for its role in autophagy and its potential therapeutic applications in diseases associated with defects in this process .

Properties

IUPAC Name

2-[4-[[3-(2-chlorophenyl)phenyl]methoxy]phenyl]sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO5S/c22-20-7-2-1-6-19(20)16-5-3-4-15(12-16)13-27-17-8-10-18(11-9-17)28(25,26)14-21(23)24/h1-12H,13-14H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFZZALZTNOYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)COC3=CC=C(C=C3)S(=O)(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FAA1 agonist-1
Reactant of Route 2
Reactant of Route 2
FAA1 agonist-1
Reactant of Route 3
FAA1 agonist-1
Reactant of Route 4
Reactant of Route 4
FAA1 agonist-1
Reactant of Route 5
Reactant of Route 5
FAA1 agonist-1
Reactant of Route 6
Reactant of Route 6
FAA1 agonist-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.